molecular formula C10H18N2O2 B15310388 2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one

2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B15310388
M. Wt: 198.26 g/mol
InChI Key: HYEASZQMDWYIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features both azetidine and pyrrolidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one typically involves the formation of the azetidine and pyrrolidine rings followed by their coupling. Common synthetic routes may include:

    Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrrolidine Ring: Similar cyclization reactions can be used to form the pyrrolidine ring.

    Coupling Reaction: The two rings can be coupled using various reagents and conditions, such as nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalysis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)ethan-1-one: A similar compound with a shorter carbon chain.

    2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)butan-1-one: A similar compound with a longer carbon chain.

Uniqueness

2-(Azetidin-3-yloxy)-1-(pyrrolidin-1-yl)propan-1-one may have unique properties due to the specific arrangement of its functional groups and ring structures, which could influence its reactivity and biological activity.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C10H18N2O2/c1-8(14-9-6-11-7-9)10(13)12-4-2-3-5-12/h8-9,11H,2-7H2,1H3

InChI Key

HYEASZQMDWYIFA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)OC2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.